N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a piperazine ring, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thienopyrimidine core.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled by linking the benzyl group and the cyclohexanecarboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include acting as a lead compound for drug development targeting specific diseases.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-((1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- N-benzyl-4-((1-(2-(4-(4-methylphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Uniqueness
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C33H36FN5O4S |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
N-benzyl-4-[[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C33H36FN5O4S/c34-26-10-12-27(13-11-26)36-15-17-37(18-16-36)29(40)22-38-28-14-19-44-30(28)32(42)39(33(38)43)21-24-6-8-25(9-7-24)31(41)35-20-23-4-2-1-3-5-23/h1-5,10-14,19,24-25H,6-9,15-18,20-22H2,(H,35,41) |
InChI Key |
PYNVTUQRJVWGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)NCC6=CC=CC=C6 |
Origin of Product |
United States |
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